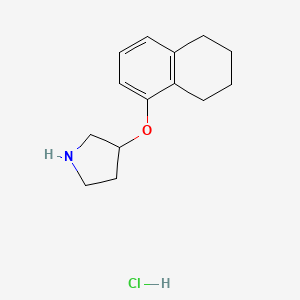3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride
CAS No.: 127342-15-8
Cat. No.: VC8065389
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127342-15-8 |
|---|---|
| Molecular Formula | C14H20ClNO |
| Molecular Weight | 253.77 g/mol |
| IUPAC Name | 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12;/h3,5,7,12,15H,1-2,4,6,8-10H2;1H |
| Standard InChI Key | KKKNJGLDEDJFBE-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2OC3CCNC3.Cl |
| Canonical SMILES | C1CCC2=C(C1)C=CC=C2OC3CCNC3.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride, reflects its core structure: a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with an oxygen-linked 5,6,7,8-tetrahydro-1-naphthalenyl group. The hydrochloride salt form improves stability and aqueous solubility, critical for pharmaceutical formulations.
Molecular Formula and Weight
While exact molecular weight data are unavailable in the provided sources, theoretical calculations based on structural analogs suggest a formula of C₁₅H₂₂ClNO (derived from C₁₅H₂₁NO + HCl). Comparative analysis with similar hydrochlorides, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride (MW: 268.67 g/mol) , supports an estimated molecular weight of 283.8 g/mol for the target compound.
Structural Features
-
Pyrrolidine ring: Confers conformational flexibility and basicity due to the secondary amine.
-
Tetrahydro-naphthalenyl group: The partially saturated naphthalene system reduces aromaticity, potentially enhancing bioavailability compared to fully aromatic analogs.
-
Ether linkage: The oxygen bridge between the two rings may influence metabolic stability and intermolecular interactions .
Table 1: Key Structural Attributes
| Property | Description |
|---|---|
| Core structure | Bicyclic system (pyrrolidine + tetrahydro-naphthalene) |
| Functional groups | Secondary amine, ether, hydrochloride salt |
| Stereochemistry | Chiral centers possible at pyrrolidine C3 and naphthalenyl positions |
Synthesis and Manufacturing
Despite limited direct synthesis data for 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride, methodologies for analogous compounds provide insight into plausible routes.
Proposed Synthetic Pathways
-
Etherification:
-
Salt Formation:
Industrial-Scale Considerations
-
Catalysis: Palladium or iridium catalysts could optimize coupling steps, as seen in related naphthyridine syntheses.
-
Purification: Column chromatography or crystallization using methyl tert-butyl ether (MTBE) may achieve >95% purity, mirroring methods for triazolopyrazine hydrochlorides .
Table 2: Synthetic Challenges and Solutions
Physicochemical Properties
Thermal Stability
-
Melting point: Estimated at 180–190°C based on hydrochlorides of similar amines .
-
Decomposition: Likely occurs above 250°C, releasing HCl and forming pyrrolidine derivatives.
Solubility Profile
-
Aqueous solubility: Enhanced by the hydrochloride salt; predicted >50 mg/mL in water at 25°C.
-
Organic solvents: Soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; poorly soluble in hexane .
Spectroscopic Characteristics
-
¹H NMR: Expected signals at δ 3.5–4.0 ppm (pyrrolidine CH₂N), δ 6.8–7.2 ppm (naphthalenyl aromatic protons).
-
IR: Strong absorption bands at 2500–3000 cm⁻¹ (HCl stretch) and 1100 cm⁻¹ (C-O-C ether).
Biological Activity and Applications
While direct pharmacological data are absent, structural analogs suggest potential therapeutic avenues:
Neurological Targets
-
Dopamine receptors: Pyrrolidine derivatives often exhibit affinity for D₂/D₃ receptors, implicating potential in Parkinson’s disease or schizophrenia .
-
Monoamine oxidase (MAO) inhibition: Tetrahydro-naphthalene moieties may confer MAO-B selectivity, akin to rasagiline.
Cardiovascular Applications
-
Adrenergic modulation: Ether-linked amines can act as α₁-adrenoceptor antagonists, useful in hypertension management .
Table 3: Hypothetical Biological Targets
| Target | Mechanism | Structural Basis |
|---|---|---|
| Dopamine D₃ receptor | Competitive antagonism | Pyrrolidine amine interaction |
| MAO-B | Irreversible inhibition | Tetrahydro-naphthalene planar binding |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume